molecular formula C6H6N2O3 B2388261 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 867130-63-0

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2388261
CAS No.: 867130-63-0
M. Wt: 154.125
InChI Key: XELFHFKSUSNIGM-UHFFFAOYSA-N
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Description

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a carboxylic acid group at position 3, a methyl substituent at position 4, and a ketone at position 4. This compound is synthesized via cyclization reactions involving hydrazones and ethyl cyanoacetate under high-temperature conditions (160°C for 2.5 hours), yielding a white solid with a purity of 85.1% and a molecular weight of 249.06 g/mol (HRMS(ESI): [M + H]⁺ m/z 249.0595) . It serves as a critical intermediate in medicinal chemistry, particularly in developing c-Met inhibitors for non-small cell lung cancer treatment .

Properties

IUPAC Name

4-methyl-6-oxo-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-4(9)7-8-5(3)6(10)11/h2H,1H3,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELFHFKSUSNIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867130-63-0
Record name 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-keto acids with hydrazine derivatives under controlled conditions. For instance, the reaction of α-ketoglutaric acid with hydrazine hydrate can yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridazine derivatives with higher oxidation states.

    Reduction: 1,6-dihydro-4-methyl-6-hydroxy-pyridazinecarboxylic acid.

    Substitution: Esters, amides, and other functionalized pyridazine derivatives.

Scientific Research Applications

Overview

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems and serve as a building block for more complex molecules.

Chemistry

This compound is utilized as a building block in organic synthesis. It can be involved in the formation of more complex organic molecules through various chemical reactions including:

  • Oxidation : Transforming the compound into different derivatives.
  • Reduction : Converting functional groups to alcohols.
  • Substitution : Replacing functional groups with others to create new compounds.

Biology

The compound exhibits several biological activities , making it a subject of interest in pharmacological research:

  • Anti-inflammatory Properties : It has been shown to interact with AP-1 (Activator Protein 1), inhibiting its activity and affecting pathways related to inflammation.
  • Antioxidant Activity : The compound may help mitigate oxidative stress by modulating enzyme activities involved in oxidative damage.

Medicine

Research is ongoing to explore the therapeutic applications of this compound, particularly in:

  • Anticancer Research : Studies indicate potential anticancer properties, with investigations into its efficacy against various cancer cell lines . For instance, derivatives of this compound have shown promising results in reducing cell viability in cancer models.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and other chemical products due to its versatile reactivity and biological relevance .

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of derivatives synthesized from this compound. The results showed that certain derivatives exhibited low IC50 values, indicating strong cytotoxic effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the interaction of this compound with AP-1 revealed that it could significantly reduce inflammation markers in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisInvolved in oxidation, reduction, and substitution reactions
BiologyAnti-inflammatory and antioxidant activitiesInhibits AP-1 activity; affects oxidative stress pathways
MedicinePotential anticancer agentExhibits cytotoxic effects on cancer cell lines
IndustryPharmaceutical productionUsed as a precursor in various chemical syntheses

Mechanism of Action

The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below compares 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with key analogues, highlighting substituent variations and their implications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound - 4-methyl
- 6-oxo
C₇H₇N₂O₃ 249.06 Intermediate for c-Met inhibitors ; synthesized via hydrazone cyclization (yield: 85.1%) .
4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 4-hydroxy
- 6-oxo
C₅H₄N₂O₄ 156.10 Higher acute toxicity (oral, skin, eye hazards) ; used in chemical manufacturing . Storage at 2–8°C due to instability .
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid - No substituent
- 6-oxo
C₅H₄N₂O₃ 140.10 Marketed for laboratory use; CAS 306934-80-5 . Lower molecular weight correlates with simpler synthesis but reduced bioactivity compared to methyl derivatives.
1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 4-methoxy
- 1-(4-fluorophenyl)
C₁₂H₁₀FN₂O₄ 264.21 Enhanced lipophilicity due to methoxy and fluorophenyl groups; used in pharmaceutical intermediates (CAS 1105193-26-7) .
1-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 1-(furan-2-ylmethyl) C₁₀H₈N₂O₄ 220.18 Furan moiety increases electron density; potential for agrochemical applications . Calculated pKa: ~3.2 (carboxylic acid) .

Data Tables

Table 1: Hazard Comparison

Compound GHS Classification Storage Conditions
This compound Not explicitly listed; inferred lower toxicity due to methyl group Room temperature
4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Acute toxicity (Category 4), skin/eye irritation (Category 2), respiratory hazard (Category 3) 2–8°C
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory) Dry, ventilated area

Table 2: Market Data (2025 Projections)

Compound Regional Price (USD/g) Key Suppliers
This compound 1,357 (50 mg) CymitQuimica
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid 120 (Europe), 95 (Asia) Indagoo, BAC Reports

Biological Activity

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS Number: 306934-80-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C6_6H6_6N2_2O4_4, with a molecular weight of 158.112 g/mol. Key physical properties include:

PropertyValue
Melting Point265 ºC
Boiling Point441.2 ºC at 760 mmHg
DensityN/A
Exact Mass158.032761

These properties suggest that the compound has a relatively high thermal stability, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its potential as an inhibitor of various biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many derivatives of pyridazine compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class have been noted for their ability to inhibit bacterial growth and may serve as potential antibiotics.

Case Studies and Research Findings

  • Antitumor Activity : In a study examining related compounds, it was found that derivatives of dihydropyridazine exhibited significant cytotoxic effects against various cancer cell lines. For instance, analogs demonstrated IC50_{50} values in the low micromolar range against human leukemia cells .
  • Antimicrobial Effects : Another study reported that pyridazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
  • Inhibition of Kinases : Recent patents have indicated that this compound may act as a modulator of specific kinases involved in cancer progression . This suggests a potential role in targeted cancer therapies.

Q & A

Q. How to develop validated analytical methods for quantifying degradation products?

  • Methodological Answer :
  • HPLC-DAD : Use C18 columns with 0.1% TFA in acetonitrile-water gradients (5–95% over 20 min) to separate hydrolysis products (e.g., 6-oxo-1,6-dihydropyridazine) .
  • Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/basic conditions (pH 2–12) to identify major degradation pathways .

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